2-(2-Chloro-6-methylthieno[3,2-d]pyrimidin-4-yl)pyrimidin-5-amine
Overview
Description
2-(2-Chloro-6-methylthieno[3,2-d]pyrimidin-4-yl)pyrimidin-5-amine is a heterocyclic compound with the molecular formula C11H8ClN5S and a molecular weight of 277.73272 g/mol . This compound features a unique structure that includes both thieno and pyrimidinyl groups, making it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of 2-(2-Chloro-6-methylthieno[3,2-d]pyrimidin-4-yl)pyrimidin-5-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the nucleophilic substitution reaction of 2-chloro-6-methylthieno[3,2-d]pyrimidine with pyrimidin-5-amine under controlled conditions . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .
Chemical Reactions Analysis
2-(2-Chloro-6-methylthieno[3,2-d]pyrimidin-4-yl)pyrimidin-5-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by different nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(2-Chloro-6-methylthieno[3,2-d]pyrimidin-4-yl)pyrimidin-5-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2-Chloro-6-methylthieno[3,2-d]pyrimidin-4-yl)pyrimidin-5-amine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity . This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
2-(2-Chloro-6-methylthieno[3,2-d]pyrimidin-4-yl)pyrimidin-5-amine can be compared with similar compounds such as:
These compounds share structural similarities but differ in their specific substituents and reactivity. The unique combination of thieno and pyrimidinyl groups in this compound contributes to its distinct chemical and biological properties .
Properties
IUPAC Name |
2-(2-chloro-6-methylthieno[3,2-d]pyrimidin-4-yl)pyrimidin-5-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN5S/c1-5-2-7-9(18-5)8(17-11(12)16-7)10-14-3-6(13)4-15-10/h2-4H,13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDUVHAOVBUUMKF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(S1)C(=NC(=N2)Cl)C3=NC=C(C=N3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501162927 | |
Record name | 5-Pyrimidinamine, 2-(2-chloro-6-methylthieno[3,2-d]pyrimidin-4-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501162927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1632286-27-1 | |
Record name | 5-Pyrimidinamine, 2-(2-chloro-6-methylthieno[3,2-d]pyrimidin-4-yl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1632286-27-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Pyrimidinamine, 2-(2-chloro-6-methylthieno[3,2-d]pyrimidin-4-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501162927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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